molecular formula C21H20F3N3O B11433782 4-(1-Propylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

4-(1-Propylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B11433782
M. Wt: 387.4 g/mol
InChI Key: CNQZJIZKZZZZII-UHFFFAOYSA-N
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Description

4-(1-Propylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Propylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with propyl halides to introduce the propyl group at the 1-position.

    Pyrrolidinone Formation: The final step involves the reaction of the alkylated benzimidazole with 3-(trifluoromethyl)phenylpyrrolidin-2-one under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core.

    Reduction: Reduction reactions can occur at the pyrrolidinone ring.

    Substitution: Substitution reactions are common, especially at the trifluoromethyl phenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Oxidized benzimidazole derivatives.

    Reduction Products: Reduced pyrrolidinone derivatives.

    Substitution Products: Substituted trifluoromethyl phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Propylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and proteins.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores.

    Pyrrolidinone Derivatives: Compounds with similar pyrrolidinone rings.

    Trifluoromethyl Phenyl Compounds: Compounds with similar trifluoromethyl phenyl groups.

Uniqueness

4-(1-Propylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H20F3N3O

Molecular Weight

387.4 g/mol

IUPAC Name

4-(1-propylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C21H20F3N3O/c1-2-10-26-18-9-4-3-8-17(18)25-20(26)14-11-19(28)27(13-14)16-7-5-6-15(12-16)21(22,23)24/h3-9,12,14H,2,10-11,13H2,1H3

InChI Key

CNQZJIZKZZZZII-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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